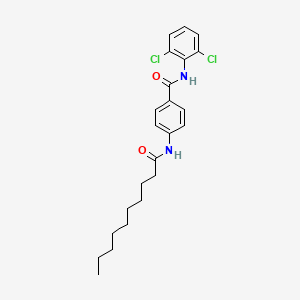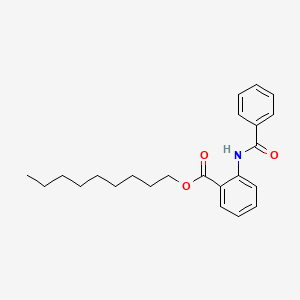![molecular formula C20H15F4NO2 B11561844 N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B11561844.png)
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features a naphthalene core substituted with a carboxamide group and a tetrafluoropropoxyphenyl moiety.
- The compound’s structure is characterized by its aromatic rings and functional groups, making it interesting for various applications.
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide: is a chemical compound with the molecular formula C₁₅H₁₁F₄N₂O₂.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes may vary, one approach involves coupling 2,2,3,3-tetrafluoropropoxyaniline with naphthalene-1-carboxylic acid under appropriate conditions.
Reaction Conditions: These reactions typically occur under inert atmospheres, using suitable catalysts and solvents.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, reactivity, and biological properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for designing novel materials due to its unique substituents.
Biology: Researchers explore its interactions with biological macromolecules, potentially leading to drug discovery.
Medicine: Investigations focus on its pharmacological properties, bioavailability, and toxicity.
Industry: Applications include organic electronics, liquid crystals, and specialty polymers.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The combination of naphthalene and tetrafluoropropoxyphenyl groups sets N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide apart.
Remember that this compound’s potential applications and mechanisms continue to be explored through scientific research
Propriétés
Formule moléculaire |
C20H15F4NO2 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15F4NO2/c21-19(22)20(23,24)12-27-15-10-8-14(9-11-15)25-18(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2,(H,25,26) |
Clé InChI |
OCYNXAHAGGNPJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11561771.png)

![4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11561781.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11561783.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11561789.png)
![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11561799.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11561803.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11561804.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11561807.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone](/img/structure/B11561812.png)
